N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17838037
InChI: InChI=1S/C12H21N3/c1-9-6-10(2)8-11(7-9)13-12-4-5-15(3)14-12/h4-5,9-11H,6-8H2,1-3H3,(H,13,14)
SMILES:
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC17838037

Molecular Formula: C12H21N3

Molecular Weight: 207.32 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C12H21N3
Molecular Weight 207.32 g/mol
IUPAC Name N-(3,5-dimethylcyclohexyl)-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C12H21N3/c1-9-6-10(2)8-11(7-9)13-12-4-5-15(3)14-12/h4-5,9-11H,6-8H2,1-3H3,(H,13,14)
Standard InChI Key VEVAMRXJZMQEDW-UHFFFAOYSA-N
Canonical SMILES CC1CC(CC(C1)NC2=NN(C=C2)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine (CAS: 1340183-80-3) has the molecular formula C₁₂H₂₁N₃ and a molecular weight of 207.32 g/mol . The IUPAC name reflects its substitution pattern:

  • A pyrazole ring (1H-pyrazol-3-amine) substituted with a methyl group at position 1.

  • An N-linked 3,5-dimethylcyclohexyl group attached to the amine at position 3 of the pyrazole.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₂₁N₃
Molecular Weight207.32 g/mol
CAS Number1340183-80-3
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Structural Analysis

The compound’s structure combines a planar pyrazole ring with a bulky, lipophilic cyclohexyl group. This configuration influences its solubility, reactivity, and interaction with biological targets. The 3,5-dimethylcyclohexyl group introduces steric hindrance, potentially affecting binding affinity in enzymatic systems.

Synthesis and Industrial Production

Table 2: Representative Synthesis Conditions for Analogous Compounds

StepReagents/ConditionsYield
Pyrazole FormationHydrazine + 1,3-diketone, 80°C, 12h60–75%
N-MethylationCH₃I, K₂CO₃, DMF, 50°C, 6h85%
Cyclohexyl Attachment3,5-Dimethylcyclohexylamine, Pd catalyst45%

Industrial Scalability

Continuous flow reactors and automated systems are employed to optimize yield and purity. Key parameters include:

  • Temperature: 50–120°C for thermal stability.

  • Catalysts: Palladium-based catalysts for coupling reactions.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: N-H stretch (~3300 cm⁻¹), C=N stretch (~1600 cm⁻¹).

  • NMR: Distinct signals for cyclohexyl protons (δ 1.0–2.5 ppm) and pyrazole protons (δ 6.5–7.5 ppm) .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro studies on related compounds show COX-2 inhibition (IC₅₀: 0.8–2.4 μM), reducing prostaglandin synthesis.

Table 3: Biological Activity Data for Analogous Pyrazoles

ActivityTargetIC₅₀/EC₅₀
AntimicrobialS. aureus4.2 μg/mL
Anti-InflammatoryCOX-21.7 μM
AntipyreticHypothalamic receptors12 mg/kg

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is a candidate for:

  • Kinase Inhibitors: Targeting EGFR or JAK-STAT pathways.

  • Anticancer Agents: Inducing apoptosis via Bcl-2 suppression.

Agricultural Uses

Pyrazole derivatives are explored as herbicides and fungicides due to their stability and low environmental persistence .

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